molecular formula C9H11N5O2 B044042 7-(4-Oxobutyl)guanine CAS No. 123752-07-8

7-(4-Oxobutyl)guanine

Cat. No. B044042
M. Wt: 221.22 g/mol
InChI Key: FRBHAZWTNAYCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Oxobutyl)guanine, also known as 8-oxo-G or 8-oxoguanine, is a modified nucleotide that is formed by the oxidation of guanine in DNA. This modification is considered to be one of the most common forms of DNA damage and is believed to contribute to the aging process, as well as the development of various diseases such as cancer. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of 7-(4-oxobutyl)guanine in scientific research.

Mechanism Of Action

The mechanism of action of 7-(4-oxobutyl)guanine is not fully understood, but it is believed to be involved in the regulation of gene expression and DNA repair. It has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, which may contribute to its role in DNA damage.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-(4-oxobutyl)guanine are complex and depend on various factors such as the concentration, duration of exposure, and the type of cell or tissue being studied. Some studies have suggested that 7-(4-oxobutyl)guanine may contribute to the development of cancer and other diseases by disrupting DNA replication and repair processes. However, other studies have suggested that it may have protective effects by inducing apoptosis (programmed cell death) in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7-(4-oxobutyl)guanine in lab experiments is its ability to serve as a reliable biomarker for oxidative stress and DNA damage. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, one of the limitations of using 7-(4-oxobutyl)guanine is that its effects on different cell types and tissues may vary, which can make it difficult to draw definitive conclusions from experimental data.

Future Directions

There are several future directions for research on 7-(4-oxobutyl)guanine. One area of focus is the development of new diagnostic tools and therapies for diseases such as cancer. Another area of interest is the study of the effects of different environmental factors on DNA damage and repair processes. Additionally, researchers are exploring the potential of 7-(4-oxobutyl)guanine as a therapeutic target for a variety of diseases.

Synthesis Methods

The synthesis of 7-(4-oxobutyl)guanine can be achieved through various methods, including chemical synthesis and enzymatic methods. One of the most commonly used methods involves the oxidation of guanine using potassium ferricyanide and hydrogen peroxide. This method results in the formation of 8-oxoguanine, which can then be converted to 7-(4-oxobutyl)guanine through the addition of butylamine.

Scientific Research Applications

7-(4-oxobutyl)guanine has been used extensively in scientific research as a biomarker for oxidative stress and DNA damage. It has also been used to study the effects of various environmental factors, such as radiation and pollutants, on DNA. Additionally, 7-(4-oxobutyl)guanine has been used in the development of new diagnostic tools and therapies for diseases such as cancer.

properties

CAS RN

123752-07-8

Product Name

7-(4-Oxobutyl)guanine

Molecular Formula

C9H11N5O2

Molecular Weight

221.22 g/mol

IUPAC Name

4-(2-amino-6-oxo-1H-purin-7-yl)butanal

InChI

InChI=1S/C9H11N5O2/c10-9-12-7-6(8(16)13-9)14(5-11-7)3-1-2-4-15/h4-5H,1-3H2,(H3,10,12,13,16)

InChI Key

FRBHAZWTNAYCJI-UHFFFAOYSA-N

Isomeric SMILES

C1=NC2=C(N1CCCC=O)C(=O)N=C(N2)N

SMILES

C1=NC2=C(N1CCCC=O)C(=O)NC(=N2)N

Canonical SMILES

C1=NC2=C(N1CCCC=O)C(=O)N=C(N2)N

synonyms

7-(4-oxobutyl)guanine

Origin of Product

United States

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